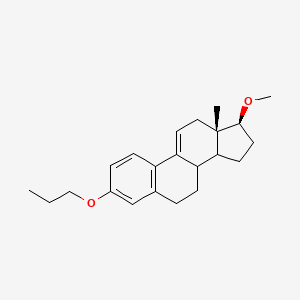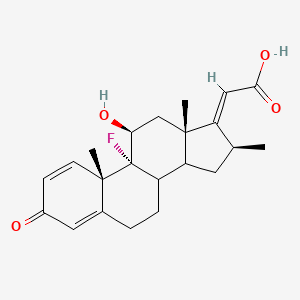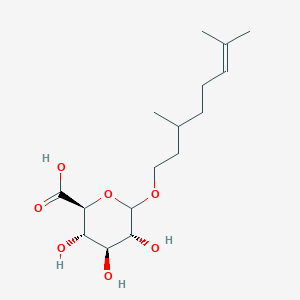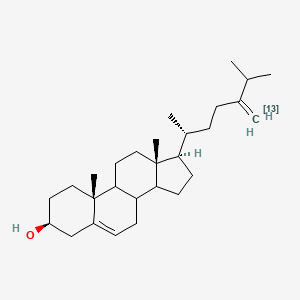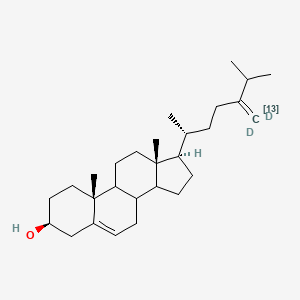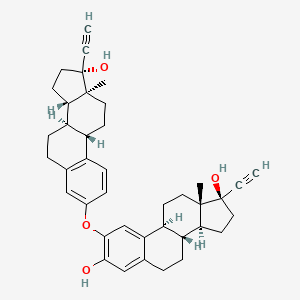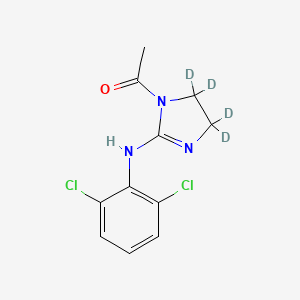
1-Methyl-d3-nicotinamide Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 6456-44-6 (unlabeled)
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Interactions in Nicotinamide Ionic Liquids
Nicotinamide based Ionic Liquids (ILs), including 1-methyl-3ethoxy carbonyl pyridinium iodide (a variant of 1-Methyl-d3-nicotinamide Iodide), are being studied due to their biodegradable nature. These ILs have been characterized using spectroscopic techniques and theoretical studies, revealing insights into their geometry and spectral features. The research highlights the potential of these ILs in various applications due to their unique interactions between cation and anion (Shukla, 2017).
Electrochemical Properties of Nicotinamide Compounds
The reduction behavior of N1-methyl nicotinamide iodide has been examined through polarography, revealing insights into its electrochemical properties in different pH environments. This research contributes to the understanding of the chemical behavior of nicotinamide compounds in various conditions (Thévenot & Hammouya, 1971).
Quaternization Reactions of Nicotinamide
Studies on the quaternization reactions of nicotinamide, including with methyl iodide, have been reported. This research is significant in the synthesis of nicotinamide derivatives and their potential applications, especially in antifungal activities (Siber et al., 2019).
Nicotinamide in Neuroprotection
Research has explored the role of nicotinamide and its derivatives, like 1-methylnicotinamide, in neuroprotection, particularly in the context of homocysteine neurotoxicity. This study provides valuable insights into the potential therapeutic applications of nicotinamide derivatives in neurodegenerative diseases (Slomka, Zieminska & Lazarewicz, 2008).
Nicotinamide N-methyltransferase in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways, including the methylation of nicotinamide to produce N1-methylnicotinamide. This research investigates the influence of NNMT on glucose and cholesterol metabolism, highlighting its significance in metabolic diseases (Hong et al., 2015).
Methyl Iodide in Environmental Cycles
Studies have examined the role of bacteria in methylating iodide, a process relevant to the environmental iodine cycle and atmospheric ozone destruction. This research has implications for understanding the natural production of methyl iodide and its environmental impacts (Amachi et al., 2001).
Infrared Spectrum and Molecular Analysis
The infrared spectrum of methyl-d3 iodide, a related compound, has been measured to understand its molecular properties. This analysis contributes to the broader understanding of iodide compounds in various applications (Matsuura & Murata, 1981).
Synthesis of Organic Deuterium Compounds
Research on the synthesis of methyl-d3 iodide from methyl-d3 bromide highlights the methodologies and efficiencies in producing deuterated compounds, essential for various scientific studies (Nolin, 1954).
Eigenschaften
Produktname |
1-Methyl-d3-nicotinamide Iodide |
|---|---|
Molekularformel |
C7H6D3N2O.I |
Molekulargewicht |
267.08 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



